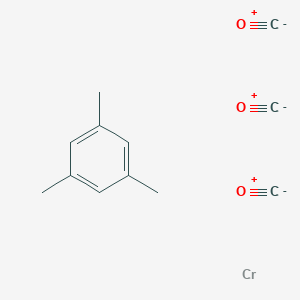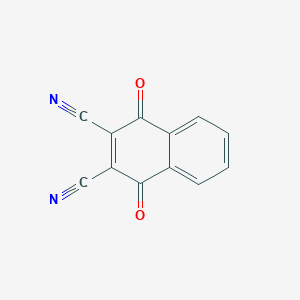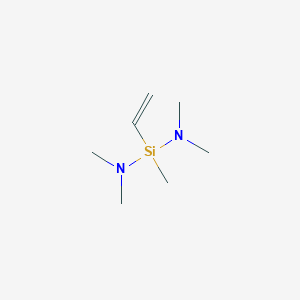
Bis(dimethylamino)methylvinylsilane
説明
Bis(dimethylamino)methylvinylsilane (BDMVS) is a silane-based compound that is widely used in various scientific research applications. It is a versatile and widely used compound in the laboratory due to its ability to form strong covalent bonds with a variety of substrates. BDMVS is used in a wide range of applications, including organic synthesis, catalysis, and nanotechnology.
科学的研究の応用
Plasma Polymerization : It's used in plasma polymerizations to create amino group-containing polymers. These polymers are obtained with fewer fragmentations of methylamino groups compared to other similar monomers (Inagaki & Oh-Ishi, 1985).
Moisture Sensor Devices : Thin films plasma-polymerized from bis(dimethylamino)methylvinylsilane show sensitivity to moisture. These films have been used in moisture sensor devices, demonstrating a significant decrease in electrical resistance with increasing humidity (Inagaki, Suzuki, & Oh-Ishi, 1985).
Synthesis of Oxysilane Polymers : It serves as a monomer in the polycondensation process to produce oxysilane polymers. These polymers have applications in thermal properties and stability (Pittman, Patterson, & Mcmanus, 1976).
Capacitive Moisture Sensor Devices : Its use in polymeric films for capacitive moisture sensors has been explored. These sensors demonstrate a linear relationship between capacitance and humidity, making them suitable for moisture sensing applications (Inagaki, Oh-Ishi, & Suzuki, 1986).
Synthesis of Silicon Carbonitride Films : This compound is used in the synthesis of silicon carbonitride films via remote microwave plasma chemical vapor deposition. These films are relevant in material sciences for their unique properties (Blaszczyk-Lezak et al., 2007).
Safety and Hazards
Bis(dimethylamino)methylvinylsilane should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
特性
IUPAC Name |
N-(dimethylamino-ethenyl-methylsilyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2Si/c1-7-10(6,8(2)3)9(4)5/h7H,1H2,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRXZHKWFHIBOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](C)(C=C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065428 | |
| Record name | Silanediamine, 1-ethenyl-N,N,N',N',1-pentamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Pfaltz and Bauer MSDS] | |
| Record name | Bis(dimethylamino)methylvinylsilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20342 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
13368-45-1 | |
| Record name | 1-Ethenyl-N,N,N′,N′,1-pentamethylsilanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13368-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(dimethylamino)methylvinylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013368451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanediamine, 1-ethenyl-N,N,N',N',1-pentamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silanediamine, 1-ethenyl-N,N,N',N',1-pentamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(dimethylamino)methylvinylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.110 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(DIMETHYLAMINO)METHYLVINYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E5AZ84GD2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What are the advantages of using BDMAMVS in plasma polymerization compared to other similar compounds?
A1: BDMAMVS exhibits a faster polymer deposition rate in plasma polymerization compared to Bis(dimethylamino)methylsilane (BDMAMS). This suggests that the vinyl and methyl substituents in BDMAMVS contribute positively to polymer formation, while hydrogen substituents in BDMAMS hinder the process. [] This highlights the importance of structural features in influencing the polymerization efficiency of these silane precursors.
Q2: How does the plasma polymerization of BDMAMVS differ from that of Trimethylsilyldimethylamine (TMSDMA)?
A2: While both BDMAMVS and TMSDMA demonstrate relatively fast polymer deposition rates compared to BDMAMS, their resulting plasma-polymerized films exhibit distinct chemical characteristics. [] Specifically, hydrolysis of BDMAMVS-derived polymers predominantly yields carboxylic acid groups. In contrast, TMSDMA-derived polymers, upon hydrolysis, result in a mixture of carboxylate ester and carboxylic acid functionalities. [] This difference arises from the structural variations between the two precursor molecules and highlights the possibility of tailoring the final film properties by selecting specific precursors.
Q3: Can the amino groups within BDMAMVS-derived plasma polymers be further functionalized?
A3: Yes, research indicates that the amido groups present in BDMAMVS-derived plasma films can be hydrolyzed to generate carboxyl groups. This hydrolysis process, typically conducted at 80-100°C for several hours, offers a pathway for further modification. [] Notably, this reaction primarily occurs near the polymer surface, implying potential for creating materials with tailored surface properties.
Q4: Are there any limitations associated with the hydrolysis of amido groups in BDMAMVS-derived films?
A4: While hydrolysis offers a route to incorporate carboxyl functionalities into BDMAMVS-derived films, it's essential to note that this reaction is predominantly limited to the surface regions of the polymer. [] This limitation might pose challenges when aiming for bulk modifications or homogeneous functional group distribution throughout the material.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




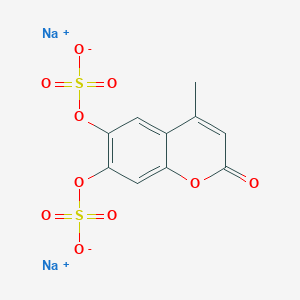

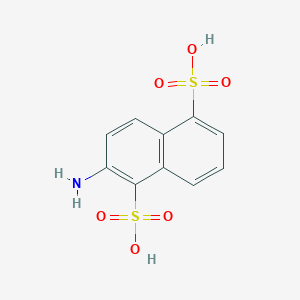

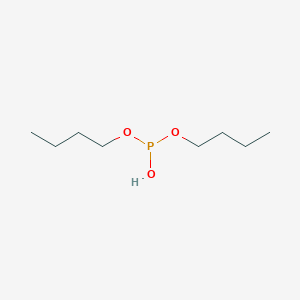


![4-Hydroxy-7-[(4-nitrobenzoyl)amino]-2-naphthalenesulfonic acid](/img/structure/B85532.png)


